Structural Differentiation: Thiophene-Containing vs. Unsubstituted Benzamide Scaffold
The target compound incorporates a 4-(thiophen-2-yl) substituent on the benzamide ring, a feature absent in the closest characterized analog 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide (CAS 75912-57-1, CHEMBL30395) [1]. This thiophene addition increases the molecular weight from 231.25 to 341.4 g/mol, adds one aromatic ring, increases the computed logP (from approximately 0.7 to an estimated 3.60 based on the ECBD database entry for the same compound under identifier EOS55454) [2], and increases topological polar surface area from approximately 60 Ų to 74.85 Ų [2]. The structural difference is quantifiable: the thiophene moiety provides an additional sulfur atom capable of forming chalcogen bonding interactions and an extended π-surface for aromatic stacking that is absent in the simpler benzamide analog.
| Evidence Dimension | Physicochemical and structural properties |
|---|---|
| Target Compound Data | MW = 341.4 g/mol; Formula = C18H19N3O2S; clogP ≈ 3.60; TPSA = 74.85 Ų; Heavy atom count = 24; Rotatable bonds = 8; H-bond acceptors = 5; H-bond donors = 1 (amide NH) [2] |
| Comparator Or Baseline | 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide (CAS 75912-57-1): MW = 231.25 g/mol; Formula = C12H13N3O2; XLogP3 = 0.7; TPSA ≈ 60 Ų; H-bond acceptors = 3 [1] |
| Quantified Difference | ΔMW = +110.15 g/mol; ΔlogP ≈ +2.9; ΔTPSA ≈ +15 Ų; Addition of thiophene ring and extended benzamide conjugation |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release for comparator; ECBD database for target compound) |
Why This Matters
The ~3-unit logP increase and additional aromatic surface area predict altered membrane permeability, protein binding pose, and metabolic stability relative to the unsubstituted analog, directly impacting suitability for cell-based vs. biochemical screening formats.
- [1] PubChem CID 13569177. 4-(2-(1H-imidazol-1-yl)ethoxy)benzamide. Molecular Weight: 231.25 g/mol; XLogP3: 0.7; H-Bond Acceptor Count: 3. Accessed 2026-04-29. View Source
- [2] ECBD Database Entry EOS55454. N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide. Molecular Weight: 341.44; clogP: 3.60; Topological Polar Surface Area: 74.85; Rotatable Bond Donors: 4; HBA: 5; HBD: 2. View Source
